molecular formula C12H12N4OS B2907252 (2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2035008-31-0

(2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Numéro de catalogue: B2907252
Numéro CAS: 2035008-31-0
Poids moléculaire: 260.32
Clé InChI: RKRACYPAMIDANK-ONEGZZNKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one (CAS 2035008-31-0) is a synthetic chalcone-based compound featuring a 1,2,3-triazole moiety linked to an azetidinone (beta-lactam) core. This structure combines multiple pharmacologically active motifs, making it a valuable scaffold in medicinal chemistry research for developing novel therapeutic agents. The compound's core structure is based on chalcones (1,3-diphenyl-2-propen-1-one), which are recognized for their broad spectrum of biological activities, particularly their significant antibacterial potential against drug-resistant pathogens like Staphylococcus aureus . The integration of the 1,2,3-triazole ring, often employed in "click chemistry," enhances molecular stability and provides a versatile handle for further bioconjugation and structure-activity relationship (SAR) studies . Furthermore, the presence of the azetidinone ring, a key structural component of beta-lactam antibiotics, suggests potential for interacting with bacterial enzyme targets and contributes to the molecule's interest as a candidate for investigating new anti-infective agents . Researchers can utilize this high-purity compound to explore its mechanism of action, which may involve the inhibition of vital bacterial systems such as efflux pumps or fatty acid synthesis enzymes, thereby combating multi-drug resistance . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRACYPAMIDANK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: This might involve the cyclization of a suitable precursor under basic or acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Final Coupling: The final step would involve coupling the triazole-azetidine intermediate with the thiophene derivative under suitable conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions might target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.

    Substitution: The triazole and thiophene rings can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated ketones.

    Substitution Products: Various substituted triazole or thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

Due to the presence of the triazole ring, the compound might exhibit antifungal, antibacterial, or antiviral activities, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or electronic components.

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context. Generally, the triazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions. The azetidine and thiophene rings might contribute to the overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole-functionalized chalcones , which are studied for their diverse biological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Triazole-Based Chalcones

Compound Name (IUPAC) Key Substituents Molecular Weight* Biological Activity Reference
(2E)-3-(Thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one Thiophen-2-yl; 3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl ~318.4 g/mol Hypothesized antimicrobial/anticancer activity (untested in literature)
(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]propenone 4-Fluorophenyl; 5-methyl-1-(4-methylphenyl)triazol-4-yl ~363.4 g/mol Structural analysis (no reported bioactivity)
(E)-3-(4-Methylphenyl)-1-(thiazol-2-yl)propenone 4-Methylphenyl; thiazol-2-yl ~243.3 g/mol Antibacterial, antiviral (MIC: 12.5 µg/mL against S. aureus)
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]propenone 2,4-Dichlorophenyl; 3-(4-methoxyphenyl)pyrazol-4-yl ~481.3 g/mol Anticancer (IC₅₀: 8.7 µM against MCF-7 cells)
(E)-1-(4-((3,5-Dimethylpyrazol-4-yl)sulfonyl)diazepan-1-yl)-3-(thiophen-2-yl)propenone Thiophen-2-yl; diazepane-sulfonylpyrazole ~394.5 g/mol Kinase inhibition (hypothesized, based on sulfonyl group)

*Molecular weights calculated using PubChem’s formula-based estimator.

Key Observations:

Impact of Heterocycles on Bioactivity :

  • Thiophene (as in the target compound) and thiazole () enhance π-orbital interactions, improving binding to hydrophobic enzyme pockets. The sulfur atom in thiophene may also facilitate redox-mediated mechanisms .
  • Triazole moieties (common across all analogs) contribute to hydrogen bonding and dipole interactions, critical for target engagement .

Role of Substituent Size and Rigidity :

  • The azetidine-triazole group in the target compound introduces steric constraints absent in bulkier analogs (e.g., diazepane-sulfonylpyrazole in ). This rigidity may reduce off-target interactions while improving metabolic stability .
  • Bulky substituents like 2,4-dichlorophenyl () increase lipophilicity, enhancing membrane permeability but risking cytotoxicity .

Methoxy groups () act as electron donors, altering electronic distribution and reactivity .

Biological Activity Trends :

  • Thiazole-containing analogs () demonstrate measurable antibacterial activity, suggesting the target compound’s thiophene may confer similar properties .
  • Pyrazole-sulfonyl derivatives () are hypothesized to inhibit kinases, a property worth exploring for the azetidine-triazole variant .

Activité Biologique

The compound (2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a novel synthetic organic molecule that incorporates a thiophene ring, a triazole ring, and an azetidine structure. This unique combination endows it with significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into three key components:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, known for its electron-rich properties.
  • Triazole Ring : A five-membered ring containing three nitrogen atoms, often involved in biological interactions due to its ability to form hydrogen bonds.
  • Azetidine Structure : A four-membered saturated ring that can influence the compound's binding affinity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiophene and triazole rings facilitate π-π stacking and hydrogen bonding interactions, enhancing the compound's binding affinity to target proteins. Additionally, the azetidine ring may contribute to the overall stability and specificity of these interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds containing triazole and thiophene rings have been shown to possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : Certain analogs have been reported to exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

A variety of studies have investigated the biological activity of compounds related to (2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one. Below are some notable findings:

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
(2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-oneAntimicrobial activity against E. coli
N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)azetidineCytotoxicity against HeLa cells
N-(thiophen-2-yl)-4-(2H-triazol-2-yl)piperidineAnti-tubercular activity

Detailed Findings

In one study, the compound was synthesized and evaluated for its antimicrobial properties against several bacterial strains. The results indicated that it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Another investigation focused on the cytotoxic effects of related triazole-containing compounds on cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in HeLa cells, highlighting their potential in cancer therapy .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves Claisen-Schmidt condensation between a thiophene-containing aldehyde and an azetidine-triazole ketone derivative. Key steps include:

  • Base-catalyzed condensation (e.g., NaOH/ethanol) to form the α,β-unsaturated enone system .
  • Microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane . Optimization strategies: Adjusting solvent polarity, temperature control (reflux vs. room temperature), and catalyst selection (e.g., acidic vs. basic conditions) to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1H/13C NMR to verify the (2E)-stereochemistry (J ≈ 12–16 Hz for trans-coupled olefinic protons) and azetidine ring conformation .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and detect isotopic patterns for halogenated intermediates .
  • X-ray crystallography : For absolute configuration determination, particularly if synthetic routes yield stereoisomers .
  • Elemental analysis : To validate purity (>95% for biological assays) .

Q. How can solubility and formulation challenges be addressed in preclinical studies?

The compound is lipophilic (logP >3) due to aromatic and heterocyclic groups, limiting aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin-based formulations for in vitro assays .
  • Nanoemulsions or liposomes : For in vivo delivery to enhance bioavailability .
  • Salt formation : Introduce protonatable groups (e.g., via triazole modification) to improve water solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the contributions of the thiophene and triazole moieties?

  • Systematic substitution : Synthesize analogs with (a) thiophene replaced by furan/phenyl groups and (b) triazole substituted with imidazole/tetrazole .
  • Biological assays : Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with activity .
  • Computational docking : Map binding interactions (e.g., triazole’s hydrogen bonding with active sites) using AutoDock or Schrödinger .

Q. What experimental approaches can resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to confirm concentration-dependent effects .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities, ruling out off-target effects .
  • Metabolic stability tests : Assess if discrepancies arise from differential cytochrome P450 metabolism in cell lines vs. in vivo models .

Q. What computational strategies are effective for predicting the compound’s mechanism of action and off-target risks?

  • Molecular dynamics simulations : Simulate interactions with putative targets (e.g., tubulin or topoisomerase II) to identify key binding residues .
  • Pharmacophore modeling : Map essential features (e.g., triazole’s dipole moment) for activity against specific pathogens .
  • Toxicity prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity risks .

Q. How can synergistic effects be evaluated when combining this compound with existing therapeutics?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy/antagonism in cancer cell lines .
  • Transcriptomic profiling : RNA-seq to identify pathways modulated by the combination (e.g., apoptosis vs. autophagy) .
  • In vivo efficacy : Test in xenograft models with co-administered drugs (e.g., cisplatin) to assess tumor growth inhibition .

Methodological Considerations Table

ChallengeMethodological SolutionKey References
Low synthetic yieldMicrowave-assisted synthesis + column chromatography
Stereochemical uncertaintyX-ray crystallography + NOESY NMR
Bioactivity variabilityOrthogonal assays (SPR, ITC) + metabolic profiling
Solubility limitationsCyclodextrin encapsulation + salt formation

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.